molecular formula C16H13NO B12532576 3-m-Tolylisoquinolin-1(2H)-one

3-m-Tolylisoquinolin-1(2H)-one

Katalognummer: B12532576
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: QXVKMYXMTRWXSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-m-Tolylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-m-Tolylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization.

Example Reaction:

    Starting Materials: 3-m-Tolualdehyde and an appropriate amine.

    Conditions: Acidic conditions, typically using a Lewis acid like BF3·Et2O.

    Product: this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reaction.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-m-Tolylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide using oxidizing agents like mCPBA.

    Reduction: Reduction to the corresponding amine using reducing agents like LiAlH4.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Halogenation using Br2 in acetic acid.

Major Products

    Oxidation: N-oxide derivative.

    Reduction: Amino derivative.

    Substitution: Halogenated isoquinoline.

Wissenschaftliche Forschungsanwendungen

3-m-Tolylisoquinolin-1(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of dyes and other organic materials.

Wirkmechanismus

The mechanism of action of 3-m-Tolylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoquinoline: The parent compound, known for its basicity and aromaticity.

    Quinoline: A structurally related compound with similar properties.

    1-Methylisoquinoline: A methylated derivative with distinct chemical behavior.

Uniqueness

3-m-Tolylisoquinolin-1(2H)-one is unique due to the presence of the tolyl group, which can influence its reactivity and biological activity compared to other isoquinoline derivatives.

Eigenschaften

Molekularformel

C16H13NO

Molekulargewicht

235.28 g/mol

IUPAC-Name

3-(3-methylphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14(12)16(18)17-15/h2-10H,1H3,(H,17,18)

InChI-Schlüssel

QXVKMYXMTRWXSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=CC3=CC=CC=C3C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.